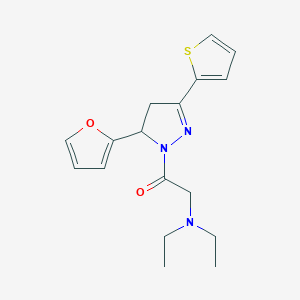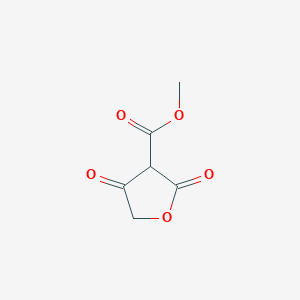![molecular formula C16H13F3N2O3S B2486570 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester CAS No. 625376-49-0](/img/structure/B2486570.png)
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester
Vue d'ensemble
Description
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester is an organic compound that features a complex molecular structure, incorporating elements such as carbon, nitrogen, sulfur, and fluorine. The compound finds utility in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester generally involves a multi-step organic synthesis route. The process can start with the preparation of the pyridine ring, followed by functional group modifications, including cyanation, trifluoromethylation, and thiolation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperatures, to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound typically employs batch or continuous flow reactors to ensure consistent quality and yield. Reaction conditions are optimized to maximize efficiency while minimizing waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen or removal of hydrogen.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Typical reaction conditions may involve varying temperatures, pressures, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester is utilized in various scientific research applications:
Chemistry: : Serves as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological molecules.
Medicine: : Studied for its potential therapeutic properties.
Industry: : Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Comparison
When compared to other similar compounds, 2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester is unique due to its trifluoromethyl and cyano groups, which can confer distinct chemical and biological properties.
Similar Compounds
Similar compounds might include other pyridine derivatives with various functional groups such as:
2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
2-[[3-Cyano-6-(phenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid
2-[[3-Cyano-6-(2-thiophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid
Propriétés
IUPAC Name |
ethyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c1-3-23-15(22)9(2)25-14-10(8-20)11(16(17,18)19)7-12(21-14)13-5-4-6-24-13/h4-7,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXNENDSEHTONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B2486488.png)
![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2486489.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)
![2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2486506.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

